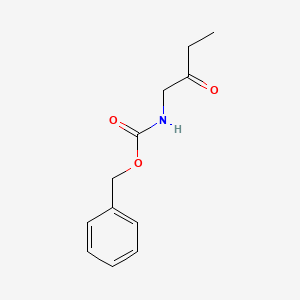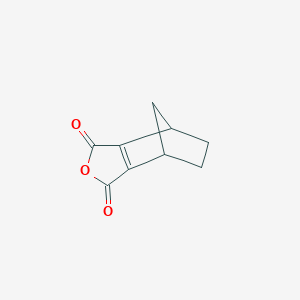
Benzyl (2-oxobutyl)carbamate
Vue d'ensemble
Description
Benzyl (2-oxobutyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a butanone moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxobutyl)carbamate typically involves the reaction of benzyloxycarbonyl chloride with an appropriate amine, followed by the introduction of the butanone group. One common method is the reaction of benzyloxycarbonyl chloride with 2-amino-2-butanone under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted carbamates or amides.
Applications De Recherche Scientifique
Benzyl (2-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Benzyl (2-oxobutyl)carbamate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. In biochemical applications, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyloxycarbonylamino-2-butanol: Similar in structure but with an alcohol group instead of a ketone.
Benzyloxycarbonylamino-2-propanone: Similar but with a shorter carbon chain.
Benzyloxycarbonylamino-2-pentanone: Similar but with a longer carbon chain.
Uniqueness
Benzyl (2-oxobutyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ketone group makes it more reactive in certain chemical reactions compared to its alcohol or alkane counterparts. This uniqueness makes it valuable in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
benzyl N-(2-oxobutyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) |
Clé InChI |
GQXXEURLDOMPBM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[(methylsulfanyl)methyl]prop-2-enoate](/img/structure/B8732870.png)
![1h-Imidazo[4,5-b]pyridine-2-propanol](/img/structure/B8732878.png)
![3-[(4-Bromophenyl)methoxy]aniline](/img/structure/B8732888.png)



![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B8732906.png)



![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-, methyl ester](/img/structure/B8732932.png)

![trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane](/img/structure/B8732950.png)

